molecular formula C17H14FNO3 B10843471 4-(3-Fluoro-phenoxy)-6,7-dimethoxy-quinoline

4-(3-Fluoro-phenoxy)-6,7-dimethoxy-quinoline

Cat. No. B10843471
M. Wt: 299.30 g/mol
InChI Key: LQOBRLFNSGKIFO-UHFFFAOYSA-N
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Description

4-(3-Fluoro-phenoxy)-6,7-dimethoxy-quinoline is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a 3-fluoro-phenoxy group and two methoxy groups at the 6 and 7 positions. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-phenoxy)-6,7-dimethoxy-quinoline typically involves a multi-step processThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-phenoxy)-6,7-dimethoxy-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a wide range of functionalized quinoline compounds .

Scientific Research Applications

4-(3-Fluoro-phenoxy)-6,7-dimethoxy-quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-phenoxy)-6,7-dimethoxy-quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern on the quinoline core, which imparts unique chemical and biological properties

properties

Molecular Formula

C17H14FNO3

Molecular Weight

299.30 g/mol

IUPAC Name

4-(3-fluorophenoxy)-6,7-dimethoxyquinoline

InChI

InChI=1S/C17H14FNO3/c1-20-16-9-13-14(10-17(16)21-2)19-7-6-15(13)22-12-5-3-4-11(18)8-12/h3-10H,1-2H3

InChI Key

LQOBRLFNSGKIFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=CC=C3)F

Origin of Product

United States

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